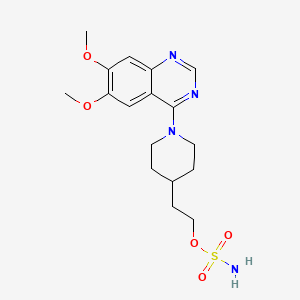

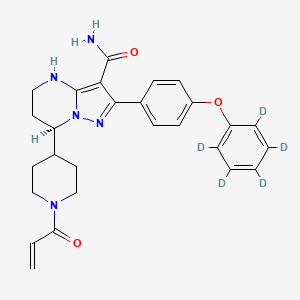

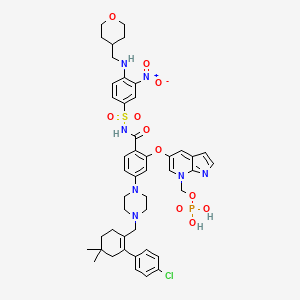

Benzamide, 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl)methyl)-1-piperazinyl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-2-((7-((phosphonooxy)methyl)-7H-pyrrolo(2,3-b)pyridin-5-yl)oxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

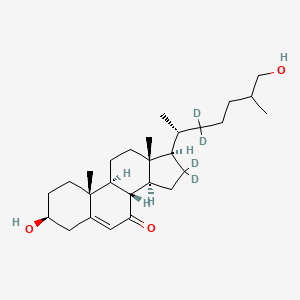

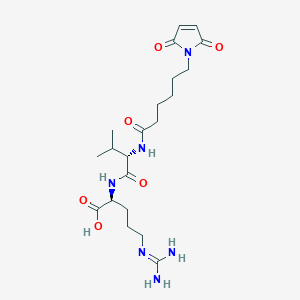

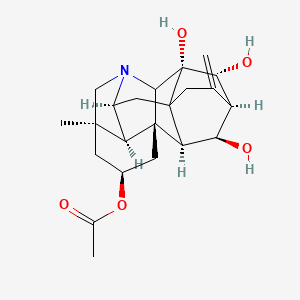

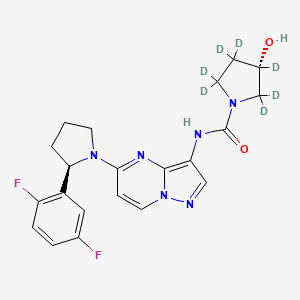

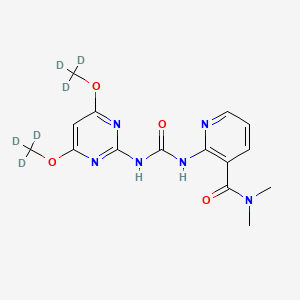

ABBV-167 is a phosphate prodrug of the BCL-2 inhibitor venetoclax. It has been developed to enhance the solubility and oral bioavailability of venetoclax, which is used in the treatment of chronic lymphocytic leukemia and other blood-related cancers . The prodrug efficiently converts to venetoclax in the body, providing a means to reduce the pill burden for patients requiring high doses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ABBV-167 involves the addition of a phosphate group to venetoclax. This modification significantly increases the water solubility of the compound . The synthetic route typically involves the use of dichloromethane and trifluoroacetic acid as solvents and reagents . The reaction conditions are carefully controlled to ensure the successful conversion of venetoclax to its phosphate prodrug form .

Industrial Production Methods: In industrial settings, the production of ABBV-167 involves a comprehensive evaluation of the chemical and physical stability of the compound. Techniques such as microelectron diffraction, total scattering, and molecular dynamics modeling are employed to understand the developability of the prodrug across drug substance and product manufacture and storage . The goal is to achieve high drug loading within a crystalline tablet while maintaining the stability and efficacy of the compound .

化学反応の分析

Types of Reactions: ABBV-167 undergoes hydrolysis to convert to venetoclax in the body . This reaction is facilitated by the presence of phosphate esterases, which cleave the phosphate group from the prodrug .

Common Reagents and Conditions: The hydrolysis of ABBV-167 to venetoclax occurs under physiological conditions, with enzymes such as phosphate esterases playing a crucial role in the conversion process .

Major Products Formed: The primary product formed from the hydrolysis of ABBV-167 is venetoclax, which retains its therapeutic efficacy in targeting BCL-2 proteins in cancer cells .

科学的研究の応用

ABBV-167 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat chronic lymphocytic leukemia and other blood-related cancers by inhibiting the BCL-2 protein, which plays a key role in cell survival and apoptosis . The compound’s enhanced solubility and bioavailability make it a valuable tool in drug development and pharmacokinetic studies .

作用機序

ABBV-167 exerts its effects by converting to venetoclax in the body. Venetoclax targets the BCL-2 protein, which is involved in regulating apoptosis . By inhibiting BCL-2, venetoclax promotes the death of cancer cells, thereby reducing tumor growth . The molecular targets and pathways involved include the intrinsic apoptosis pathway, where the balance between pro-apoptotic and anti-apoptotic BCL-2 family members is disrupted to induce cell death .

類似化合物との比較

Similar Compounds:

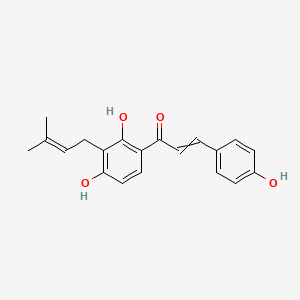

- Venetoclax: The parent compound of ABBV-167, used in the treatment of chronic lymphocytic leukemia and other cancers .

- Navitoclax: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins and is used in cancer therapy .

- S55746/BCL201: A compound similar to venetoclax, designed to inhibit BCL-2 proteins and promote apoptosis in cancer cells .

Uniqueness of ABBV-167: ABBV-167 is unique due to its prodrug nature, which significantly enhances the solubility and oral bioavailability of venetoclax . This allows for higher drug loading and reduced pill burden for patients, making it a more convenient and effective treatment option .

特性

CAS番号 |

1351456-78-4 |

|---|---|

分子式 |

C46H53ClN7O11PS |

分子量 |

978.4 g/mol |

IUPAC名 |

[5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60) |

InChIキー |

CLQLTQZFOGFNCT-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。